Product packaging for SSM 3 trifluoroacetate(Cat. No.:CAS No. 2320930-10-5)

SSM 3 trifluoroacetate

Cat. No.: B2967091
CAS No.: 2320930-10-5
M. Wt: 952.673
InChI Key: JYRRXGHBFAELIV-YAOLEPIASA-N
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Description

Physiological and Pathophysiological Significance of Furin

Furin is a ubiquitously expressed enzyme belonging to the proprotein convertase (PC) family, a group of serine endoproteases that play a critical role in the post-translational modification of proteins. tocris.comscbt.com Encoded by the FURIN gene, it is a Type I transmembrane protein primarily located in the trans-Golgi network, a key cellular sorting station. tocris.comscbt.comresearchgate.net The primary function of Furin is to cleave inactive precursor proteins (proproteins) at specific recognition sites, typically marked by a sequence of basic amino acids, to convert them into their biologically active forms. scbt.compatsnap.com

The substrates for Furin are numerous and diverse, encompassing a wide array of essential molecules such as hormones, growth factors, receptors, and cytokines. doaj.orgacs.orgnih.gov Through this proteolytic activity, Furin is fundamentally involved in maintaining cellular homeostasis and regulating numerous physiological processes, including embryogenesis, neuronal innervation, and signaling pathways. tocris.com

Given its central role in protein activation, the dysregulation of Furin activity is implicated in a variety of disease states. doaj.org Aberrant Furin activity is associated with cancer, where it can promote tumor growth, progression, and metastasis by activating proteins involved in these processes. doaj.orgmdpi.com In the context of infectious diseases, many viral and bacterial pathogens exploit host Furin to process their own proteins, a step that is often essential for their virulence and propagation. patsnap.comdoaj.org For instance, the spike proteins of viruses like SARS-CoV-2 and the toxins produced by bacteria such as Bacillus anthracis (the agent of anthrax) require Furin cleavage for their activation. tocris.comsmolecule.commdpi.com Furthermore, evidence links Furin to cardiovascular diseases, including atherosclerosis and hypertension, by its role in processing molecules that regulate inflammation, lipid metabolism, and blood pressure. acs.orgnih.gov

The Strategic Importance of Furin Inhibition in Biological and Disease Research

The involvement of Furin in a multitude of pathological processes makes it a significant target for research and therapeutic development. scbt.comnih.gov The inhibition of Furin offers a strategic approach to interfere with disease mechanisms at a fundamental level—the activation of key proteins. scbt.com By blocking Furin's enzymatic activity, researchers can prevent the maturation of proteins that drive disease progression. patsnap.com

In virology and bacteriology, Furin inhibitors are being investigated to block the activation of pathogen-associated proteins, thereby reducing infectivity and virulence. patsnap.comsmolecule.com This strategy is particularly compelling because it targets a host-cell factor, which may present a higher barrier to the development of resistance compared to drugs that target viral or bacterial enzymes directly. researchgate.net For example, inhibiting Furin has been shown to prevent the cleavage of the SARS-CoV-2 spike protein, a critical step for viral entry into host cells. tocris.comnih.gov

In oncology, the focus is on how Furin inhibition can impede tumor growth and metastasis. patsnap.commdpi.com As Furin is often overexpressed in various cancers and its levels can correlate with increased tumor aggressiveness, blocking its function is a promising anti-cancer strategy. researchgate.netmdpi.com Similarly, in cardiovascular research, Furin inhibitors are studied for their potential to reduce atherosclerosis by preventing the maturation of proteins involved in inflammation and lipid metabolism. researchgate.netnih.gov The broad applicability of Furin inhibition across different diseases underscores its strategic importance as a research area.

Conceptual Framework of SSM 3 trifluoroacetate (B77799) as a Chemical Probe for Furin Studies

SSM 3 trifluoroacetate is a synthetic, small-molecule compound identified as a potent and specific inhibitor of Furin. smolecule.comrndsystems.commedchemexpress.com It serves as a valuable chemical probe, a tool that allows researchers to selectively perturb the function of a specific protein (in this case, Furin) within a biological system to study its roles and the consequences of its inhibition.

The compound acts as a competitive inhibitor, meaning it binds directly to the active site of the Furin enzyme, thereby preventing the natural substrate from binding and undergoing cleavage. smolecule.comsmolecule.com Its high potency is demonstrated by its half-maximal effective concentration (EC50), which is consistently reported as 54 nM. smolecule.comrndsystems.commedchemexpress.comtocris.combiocat.com This indicates that a very low concentration of the compound is needed to block 50% of Furin's activity.

As a research tool, this compound allows for the precise investigation of Furin-dependent processes. For example, it has been used in vitro to block the Furin-dependent processing of the anthrax protective antigen-83 (PA83), preventing its conversion to its active, toxic form. rndsystems.commedchemexpress.comtocris.com It has also been employed in studies of SARS-CoV-2 to explore the role of Furin in processing the viral spike protein. nih.govsmolecule.com By using this compound to inhibit Furin, scientists can confirm the enzyme's role in a specific pathway and explore the downstream effects of blocking that pathway, providing critical insights into both normal physiology and disease mechanisms. smolecule.com

Research Data Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name rel-N,N''-[[(1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanedyil]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate salt rndsystems.comtocris.combio-techne.com
Molecular Formula C₂₂H₃₂N₁₂O₂·4CF₃CO₂H smolecule.comrndsystems.com
Molecular Weight 952.66 g/mol smolecule.comrndsystems.comtocris.combio-techne.com
Purity ≥98% rndsystems.comtocris.combio-techne.com
CAS Number 2320930-10-5 rndsystems.com

Table 2: In Vitro Inhibitory Activity of this compound

ParameterValueTarget Enzyme(s)NotesSource(s)
EC50 54 nMFurinThe concentration required for 50% inhibition of Furin activity in both in vitro cleavage assays and cell-based tests. rndsystems.commedchemexpress.comtocris.combiocat.com
Ki 12 nM (0.012 µM)FurinThe inhibition constant, indicating high binding affinity for Furin. medchemexpress.com
Selectivity Profile (Ki) PC6B: 4 nMPACE4: 41 nMPC7: 595 nMOther Proprotein ConvertasesShows comparable potency against PC6B, but is more selective for Furin over PACE4 and PC7. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H36F12N12O10 B2967091 SSM 3 trifluoroacetate CAS No. 2320930-10-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRRXGHBFAELIV-YAOLEPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36F12N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies for Ssm 3 Trifluoroacetate

Advanced Synthetic Methodologies for Core Structure Elucidation

Trifluoromethylation Reactions in Precursor Synthesis

The incorporation of a trifluoromethyl (CF3) group is a critical step in the synthesis of many bioactive compounds, as this moiety can enhance metabolic stability and binding affinity. nih.govnih.gov In the context of SSM 3 trifluoroacetate (B77799), the trifluoroacetate counter-ion is typically introduced during the final purification steps, but the synthesis of precursors may involve trifluoromethylation reactions to build specific structural motifs if the core design required it. smolecule.comnih.gov

Modern trifluoromethylation methods often utilize trifluoroacetic acid or its derivatives, such as trifluoroacetic anhydride, as the CF3 source due to their low cost and availability. nih.govsioc-journal.cn One advanced strategy involves photoredox catalysis, which can facilitate the decarboxylation of trifluoroacetate to generate the CF3 radical under relatively mild conditions. nih.gov Another approach is the use of trifluoroacetate salts, like potassium trifluoroacetate (CF3CO2K), in combination with a copper catalyst to trifluoromethylate aryl or heteroaryl halides. nih.gov These methods provide efficient ways to introduce the CF3 group onto aromatic precursors that may be used in the subsequent assembly of the final molecule.

Table 1: Comparison of Selected Trifluoromethylation Reagents

Reagent/Method CF3 Source Typical Conditions Advantages
Photoredox Catalysis Trifluoroacetic Anhydride Visible light, photocatalyst (e.g., Iridium or Ruthenium complex) Mild reaction conditions, scalable. nih.gov
Copper-Catalyzed Potassium Trifluoroacetate Copper(I) iodide, polar solvent, heat Uses low-cost, easy-to-handle salt. nih.govwikipedia.org

Transition Metal-Catalyzed Coupling Approaches in Molecular Assembly

The assembly of the complex core structure of SSM 3 trifluoroacetate from its precursors is effectively achieved through transition metal-catalyzed cross-coupling reactions. smolecule.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Palladium-catalyzed reactions are particularly prevalent in this field. eie.grresearchgate.net

Methods such as the Stille coupling or Suzuki-Miyaura coupling are employed to connect different molecular fragments. smolecule.comeie.gr For instance, a precursor containing an aryl halide can be coupled with an organostannane (Stille) or an organoboron compound (Suzuki) to form a key biaryl bond within the molecule's backbone. eie.grresearchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions. These catalytic cycles typically involve steps of oxidative addition, transmetalation, and reductive elimination. researchgate.netnih.gov The development of these coupling strategies allows for the convergent synthesis of complex molecules like this compound from well-defined building blocks.

Table 2: Overview of Relevant Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Electrophile Nucleophile Key Features
Suzuki-Miyaura Coupling Organohalide, Triflate Organoboron Compound Mild conditions, high functional group tolerance, commercially available reagents. eie.gr
Stille Coupling Organohalide, Triflate Organostannane (Organotin) Tolerant of a wide range of functional groups, but tin reagents are toxic. smolecule.comeie.gr

Purification and Isolation Techniques for High-Purity Compound Acquisition

Achieving high purity is essential for compounds intended for research, and this compound is no exception. tocris.com The final product of the synthesis is typically isolated from the reaction mixture and purified using a combination of chromatographic and non-chromatographic techniques. Given that the compound is a trifluoroacetate salt, specific procedures are required to isolate it in this form or to exchange the counter-ion if necessary. peptide.comnih.gov

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a primary method for purifying peptides and other complex organic molecules. peptide.comnih.gov In this technique, the crude product is dissolved and injected into a column packed with a nonpolar stationary phase (like C18). A gradient of polar mobile phase, often water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA), is used to elute the components. peptide.com The TFA acts as an ion-pairing agent, improving peak shape and separation. peptide.comwpmucdn.com Fractions containing the pure compound are collected, combined, and then lyophilized (freeze-dried) to remove the solvents and yield the final product as a fluffy powder. peptide.comlifetein.com

In some cases, it is necessary to remove or exchange the trifluoroacetate counter-ion, which can be toxic to cells or interfere with certain biological assays. nih.govwpmucdn.com This can be accomplished through several methods:

Ion Exchange Chromatography: The compound is passed through an anion exchange resin that has been pre-loaded with a desired counter-ion, such as acetate (B1210297) or chloride. peptide.com

Acid Exchange: The trifluoroacetate salt is dissolved in a solution of a stronger acid, like hydrochloric acid (HCl), and then repeatedly lyophilized. This process replaces the trifluoroacetate with the anion of the stronger acid (e.g., chloride). nih.govlifetein.com

The purity of the final product is typically assessed using analytical HPLC and mass spectrometry. peptide.com

Molecular Mechanism of Action of Ssm 3 Trifluoroacetate As a Furin Inhibitor

Quantitative Analysis of Enzymatic Inhibition Properties

SSM 3 trifluoroacetate (B77799) demonstrates high efficacy in blocking the enzymatic activity of furin. Its potency has been quantified through various in vitro assays, which consistently show inhibition at nanomolar concentrations. The compound acts as a competitive inhibitor, meaning it directly competes with endogenous substrates for binding to the furin active site. smolecule.com Key quantitative metrics of its inhibitory properties are detailed below.

ParameterValueDescription
EC50 (Half Maximal Effective Concentration)54 nMThe concentration of the inhibitor required to reduce furin's enzymatic activity by 50%. smolecule.comsmolecule.comchembuyersguide.com
Ki (Dissociation Constant)12 nMIndicates the binding affinity of the inhibitor to the enzyme. A lower value signifies a stronger binding affinity. smolecule.com

Molecular Interactions and Binding Dynamics within the Furin Active Site

The inhibitory mechanism of SSM 3 trifluoroacetate is rooted in its specific molecular interactions within the catalytic domain of furin. smolecule.com As a competitive inhibitor, it occupies the active site, thereby preventing the binding and subsequent cleavage of natural substrates. smolecule.comsmolecule.com

The structure of this compound, a guanidinylated aminocyclitol derivative, is designed to mimic the arginine-rich recognition motifs found in native furin substrates. smolecule.comsmolecule.com This structural mimicry allows it to bind effectively to the enzyme's active site. The key interactions involve the formation of hydrogen bonds between the bisguanidine groups of the inhibitor and critical amino acid residues within the furin active site. smolecule.com Specifically, studies have identified hydrogen bonding with residues such as Asp153, Asn295, and Ser368. smolecule.com These interactions anchor the inhibitor within the active site, effectively blocking its catalytic function.

Consequences of Active Site Binding on Substrate Proteolysis

By occupying the furin active site, this compound directly prevents the proteolytic processing of numerous precursor proteins. This blockade has significant downstream biological effects, particularly in the context of pathogen-mediated diseases.

Inhibition of Anthrax Toxin Activation : The compound effectively inhibits the furin-mediated cleavage of the anthrax protective antigen-83 (PA83). smolecule.com This cleavage is a mandatory step for the formation of the PA63 fragment, which subsequently oligomerizes to form a pore that allows the entry of lethal factor and edema factor into host cells. smolecule.com At concentrations of 25 μM or higher, this compound can completely block PA83 processing in cell-based assays. smolecule.com

Suppression of Viral Glycoprotein Priming : Several viruses, including SARS-CoV-2, depend on furin to cleave their surface spike glycoproteins, a process essential for viral entry into host cells. tocris.comnih.gov this compound inhibits the priming of the SARS-CoV-2 spike protein by preventing its cleavage at the S1/S2 boundary. smolecule.com This action has been shown to reduce viral titers by 70–90% in infected VeroE6 cells and to abolish the formation of syncytia (multinucleated giant cells), a cytopathic effect of the virus, at concentrations as low as 100 nM. smolecule.com

Interference with Endogenous Protein Maturation : The inhibitory action of this compound also extends to endogenous substrates. In studies involving neonatal pig proximal tubule epithelial cells, the compound was shown to suppress the chemical ischemia-reperfusion-induced synthesis of Urotensin II (UII). nih.gov It achieves this by inhibiting furin's cleavage of the prepro-UII precursor protein, thereby preventing the formation of the mature, bioactive UII. nih.gov This inhibition was also found to mitigate cell injury under ischemic conditions. nih.govresearcher.life

Applications of Ssm 3 Trifluoroacetate in Investigating Biological Processes and Pathogen Host Interactions

Deciphering Furin-Mediated Protein Processing and Activation Pathways

Furin, a calcium-dependent serine endoprotease, is a key enzyme in the secretory pathway, responsible for the maturation of a wide array of precursor proteins. It cleaves these proproteins at specific recognition sites, typically characterized by a multi-basic motif, to generate their biologically active forms. The ubiquitous expression and broad substrate specificity of furin make it a central player in numerous physiological processes.

SSM 3 trifluoroacetate (B77799) serves as an invaluable tool for identifying and characterizing furin substrates and their associated activation pathways. By inhibiting furin activity with high potency, researchers can observe the accumulation of unprocessed precursor proteins and the corresponding absence of their mature, active counterparts. This allows for the direct attribution of specific protein processing events to furin activity. The compound exhibits a potent inhibitory effect on furin with a half-maximal effective concentration (EC50) of 54 nM. biorxiv.orgresearchgate.net

Inhibitory Potency of SSM 3 trifluoroacetate
Parameter Value
EC5054 nM

This targeted inhibition enables detailed studies into the functional consequences of blocking specific protein activation pathways, providing insights into the roles of furin-processed proteins in cellular signaling, development, and homeostasis.

Investigative Studies in Viral Pathogenesis

Many viruses exploit host cell proteases, particularly furin, to process their envelope glycoproteins, a critical step for viral infectivity and propagation. This compound has been instrumental in elucidating these mechanisms for several viral pathogens.

Modulation of SARS-CoV-2 Spike Protein Cleavage and Viral Entry Mechanisms

The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is mediated by its spike (S) protein. mdpi.com A key feature of the SARS-CoV-2 S protein is the presence of a furin cleavage site at the boundary of its S1 and S2 subunits. mdpi.com This cleavage is crucial for priming the S protein for subsequent fusion with the host cell membrane. nih.govnih.gov

Research utilizing this compound has demonstrated its ability to inhibit the furin-mediated cleavage of the SARS-CoV-2 S protein. nih.govnih.gov In cellular models, treatment with this compound and other furin inhibitors has been shown to suppress the processing of the S protein, leading to a reduction in virus production and the cytopathic effects associated with infection, such as syncytium formation (cell-cell fusion). nih.govnih.gov These studies underscore the critical role of furin in the SARS-CoV-2 lifecycle and highlight the utility of inhibitors like this compound in dissecting the molecular events of viral entry. nih.govnih.gov

Role in Hepatitis E Virus Lifecycle Regulation and Host Cell Interactions

The Hepatitis E virus (HEV) lifecycle also involves the processing of its structural proteins. The ORF2 protein, which forms the viral capsid, is produced in different forms with distinct functions. nih.govnih.gov Recent studies have identified an Arginine-Rich Motif (ARM) within the ORF2 protein that serves as a maturation site for glycosylated ORF2 by furin. nih.govnih.gov This processing is believed to be important for the regulation of the HEV lifecycle and its interactions with host cells. nih.govnih.gov

The application of furin inhibitors like this compound in HEV research helps to elucidate the specific role of this proteolytic cleavage. By blocking the maturation of the ORF2 protein, researchers can investigate the functional differences between the precursor and mature forms of the capsid protein and their respective roles in viral assembly, egress, and interaction with host cellular components. nih.govnih.govmdpi.comnih.gov

Research in Bacterial Pathogenesis Mechanisms

Similar to viruses, several bacterial pathogens rely on host furin to activate secreted toxins that are central to their virulence. This compound has been effectively used to probe these mechanisms.

Disruption of Bacillus anthracis Toxin Processing

The tripartite exotoxin of Bacillus anthracis, the causative agent of anthrax, is a prime example of a furin-dependent virulence factor. dntb.gov.ua The protective antigen (PA) component of the toxin, in its 83 kDa precursor form (PA83), binds to receptors on the host cell surface. consensus.app Subsequently, host furin cleaves PA83 into a 63 kDa fragment (PA63), which then oligomerizes to form a pore that allows the enzymatic components of the toxin, lethal factor (LF) and edema factor (EF), to enter the cell. consensus.appjci.org

This compound has been shown to effectively block the furin-dependent processing of PA83 on the cell surface. biorxiv.orgresearchgate.net This inhibition prevents the formation of the PA63 oligomer and consequently blocks the cellular uptake of the lethal and edema factors, thereby protecting cells from the toxic effects of anthrax toxin. biorxiv.orgresearchgate.net

Effect of this compound on Bacillus anthracis Toxin
Target Furin-dependent processing of PA83
Outcome Inhibition of PA63 formation
Result Blocks cellular entry of lethal and edema factors

Inhibition of Mycobacterium tuberculosis Growth in Host-Mimetic Models

The investigation of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, within host-like environments is crucial for understanding its pathogenesis. Mtb resides and replicates within macrophages, forming granulomas. nih.govjci.org While the direct interaction of this compound with Mtb is not the primary focus, its use in host-mimetic models, such as 3D cell cultures that mimic human granulomas, allows for the study of host factors that influence bacterial growth. nih.govjci.org

Furin is involved in the processing of various host proteins that can impact the intracellular environment where Mtb resides. By using this compound to inhibit host furin activity in these models, researchers can investigate how the modulation of host protein activation affects the ability of macrophages to control Mtb growth. nih.govjci.org This approach contributes to the identification of host-directed therapeutic targets that could complement traditional antibiotic treatments. nih.govjci.org

Impact on Cellular Signaling and Physiological Responses

This compound has been utilized as a chemical tool to investigate the molecular mechanisms underlying platelet activation, particularly in the context of pathological conditions such as intraplaque hemorrhages in atherosclerosis. Its application has provided insights into the regulation of the atypical chemokine receptor 3 (ACKR3) and its subsequent influence on platelet behavior.

Regulation of Hemin-Induced ACKR3 Surface Expression on Platelets

Hemin (B1673052), a breakdown product of hemoglobin released during hemorrhages, is a potent activator of platelets. nih.gov One of the key responses of platelets to hemin stimulation is the increased surface expression of ACKR3, a receptor known to be involved in modulating platelet activity. biorxiv.orgresearchgate.net Research has demonstrated that the mechanism of this increased expression involves the enzyme furin.

This compound, as an inhibitor of furin, has been instrumental in elucidating this pathway. researchgate.net In studies investigating hemin-induced platelet activation, pre-incubation of platelets with this compound was shown to significantly affect the surface expression of ACKR3. Specifically, the presence of this compound led to a notable increase in the hemin-induced surface expression of ACKR3. researchgate.net This finding suggests that furin is involved in the cleavage or processing of ACKR3, and its inhibition by this compound prevents this process, resulting in higher levels of the receptor on the platelet surface.

The table below summarizes the experimental findings regarding the effect of this compound on ACKR3 surface expression on platelets stimulated with hemin.

Treatment ConditionObservationImplication
Platelets + HeminIncreased surface expression of ACKR3.Hemin is an inducer of ACKR3 translocation to the platelet surface.
Platelets + this compound + HeminSignificantly enhanced surface expression of ACKR3 compared to hemin alone. researchgate.netFurin, inhibited by this compound, is involved in the regulation of ACKR3 surface levels, likely through proteolytic cleavage.

Influence on Platelet Activation Phenotypes

Hemin exposure leads to the formation of distinct platelet subpopulations with different functional roles: procoagulant, aggregatory, and inflammatory platelets. nih.gov The regulation of these phenotypes is closely linked to the expression and activity of surface receptors, including ACKR3. nih.govbiorxiv.org While direct studies detailing the effect of this compound on these specific platelet activation phenotypes are not extensively documented in the provided context, its established role in modulating ACKR3 expression allows for inferences about its potential influence.

Agonism of ACKR3 has been shown to decrease the formation of procoagulant platelets in response to hemin. nih.gov By increasing the surface expression of ACKR3, as demonstrated in studies with the furin inhibitor this compound, it can be hypothesized that this compound may contribute to a reduction in the procoagulant platelet phenotype. researchgate.net This would be consistent with the general inhibitory role of ACKR3 in platelet activation. biorxiv.orgnih.gov

The different platelet phenotypes induced by hemin are characterized by specific surface markers, as detailed in the table below.

Platelet PhenotypeKey Surface MarkersFunctional Role
ProcoagulantCD42bpos/PAC-1neg/AnnexinVpos nih.govPromotion of thrombin generation and coagulation.
AggregatoryCD42bpos/PAC-1pos/AnnexinVneg nih.govFormation of platelet aggregates and thrombus growth.
InflammatoryCD42bpos/CXCR4pos/ACKR3pos/AnnexinVpos nih.govContribution to inflammatory processes.

The modulation of ACKR3 surface expression by this compound, therefore, represents a significant area of research for understanding and potentially manipulating platelet responses in thrombotic and inflammatory conditions.

Structure Activity Relationship Sar of Furin Inhibitors and the Contribution of Ssm 3 Trifluoroacetate

Identification of Key Pharmacophoric Elements for Furin Recognition

The recognition of substrates and inhibitors by furin is primarily dictated by the interaction of specific amino acid residues at the active site with the inhibitor molecule. The consensus cleavage site for furin is characterized by a multibasic motif, typically Arg-X-Lys/Arg-Arg↓. This preference for basic residues is a cornerstone of the pharmacophore model for furin inhibitors.

Key pharmacophoric elements for furin recognition include:

P1 Position: A basic residue, overwhelmingly arginine, is crucial at the P1 position (the residue immediately preceding the cleavage site). The guanidinium group of arginine forms critical salt bridges and hydrogen bonds with acidic residues in the S1 pocket of furin. The design of many potent furin inhibitors, including peptidomimetics, often incorporates arginine or arginine mimetics at this position to ensure strong binding affinity. nih.govnih.gov

P2 and P4 Positions: Basic residues, such as lysine or arginine, are also highly favored at the P2 and P4 positions. These residues interact with the acidic S2 and S4 pockets of the furin active site, further enhancing the binding affinity and specificity of the inhibitor.

Backbone Conformation: The peptide backbone of the inhibitor must adopt a conformation that allows for optimal presentation of the key side chains to the corresponding binding pockets within the furin active site.

SSM 3 trifluoroacetate (B77799) is a non-peptidic small molecule that mimics these crucial interactions. Its structure features multiple guanidinium groups strategically positioned to engage with the acidic pockets of the furin active site, thereby acting as a potent competitive inhibitor.

Influence of the Trifluoroacetate Moiety on Compound Properties and Activity

The trifluoroacetate counterion can impact several physicochemical properties:

Solubility: The presence of the trifluoroacetate salt form generally enhances the solubility of cationic compounds like SSM 3 in aqueous solutions and polar organic solvents. Indeed, SSM 3 trifluoroacetate is reported to be soluble to 100 mM in both water and DMSO. rndsystems.comtocris.com This high solubility is advantageous for in vitro studies, allowing for the preparation of concentrated stock solutions.

Biological Activity: The trifluoroacetate ion itself is generally considered biologically inert in the context of in vitro assays, with the inhibitory activity being attributed to the SSM 3 cation. However, it is important to note that at high concentrations, trifluoroacetate has been reported to potentially influence cellular assays. The biological effects observed with this compound are attributed to the SSM 3 molecule's ability to inhibit furin.

The chemical formula for this compound is C₂₂H₃₂N₁₂O₂·4CF₃CO₂H, indicating that four trifluoroacetate ions are associated with the core molecule, neutralizing the positive charges of the guanidinium groups. rndsystems.comtocris.com

Comparative Structural Analysis with Diverse Furin Inhibitor Chemotypes

Furin inhibitors can be broadly categorized into several chemotypes, including peptide-based inhibitors, small-molecule inhibitors, and protein-based inhibitors. A comparative analysis of this compound with other well-characterized furin inhibitors highlights the diversity of scaffolds that can achieve potent furin inhibition.

Inhibitor Chemotype Key Structural Features Reported Activity
This compound Small MoleculeMultiple guanidinium groups on a cyclohexane scaffold with phenyl ether linkers. tocris.comEC₅₀ = 54 nM rndsystems.comtocris.com
Decanoyl-RVKR-chloromethylketone (CMK) Peptide-based (irreversible)A peptide sequence mimicking the furin cleavage site with a reactive chloromethylketone warhead that covalently modifies the active site histidine.Potent, irreversible inhibitor. nih.govbiorxiv.org
Hexa-D-arginine amide (D6R) Peptide-based (reversible)A short peptide composed of six D-arginine residues, presenting multiple guanidinium groups for interaction with the furin active site. The D-amino acids confer resistance to proteolytic degradation.A potent, reversible inhibitor. biorxiv.orgplos.org
Naphthofluorescein Small MoleculeA non-peptidic, polycyclic aromatic compound. Its mechanism of inhibition is distinct from substrate mimetics. nih.govnih.govA reversible inhibitor. nih.govnih.gov

Interactive Data Table of Furin Inhibitor Chemotypes

This compound, as a small molecule, offers potential advantages over peptide-based inhibitors in terms of metabolic stability and cell permeability. Unlike the irreversible inhibitor CMK, SSM 3 is a reversible inhibitor. Its structure is significantly different from the poly-arginine structure of D6R, yet both leverage multiple basic groups to achieve high-affinity binding. In contrast to naphthofluorescein, which has a larger, more complex aromatic structure, SSM 3's design is more directly inspired by the basic residue requirements of the furin active site. This comparative analysis underscores the varied molecular architectures that can effectively target and inhibit furin, with this compound representing a potent example of a non-peptidic, substrate-mimetic inhibitor.

Advanced Analytical Methodologies and Characterization in Furin Inhibitor Research

Chromatographic Techniques for Compound Purity and Identity Verification

The purity and identity of a research compound are paramount for the accuracy and reproducibility of experimental results. In the case of SSM 3 trifluoroacetate (B77799), high-performance liquid chromatography (HPLC) is the standard method for verifying its purity. tocris.comrndsystems.com

Commercially available batches of SSM 3 trifluoroacetate consistently report a purity of ≥98%, as determined by HPLC. tocris.comrndsystems.com While specific details of the chromatographic method, such as the column type, mobile phase composition, and flow rate, are often proprietary to the manufacturer, a typical approach for a polar, nitrogenous compound like this compound would involve reversed-phase HPLC. This technique separates compounds based on their hydrophobicity. A C18 column is a common stationary phase, and the mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724). The gradient of the organic solvent would be adjusted to ensure optimal separation of the main compound from any impurities. Detection is commonly achieved using a UV detector, as the aromatic rings within the this compound structure absorb UV light.

In Vitro Enzymatic Assays for Inhibitor Potency and Specificity Determination

Determining the inhibitory potency and specificity of a compound is a critical step in its characterization. For this compound, its potency as a furin inhibitor has been established with a reported half-maximal effective concentration (EC50) of 54 nM. tocris.comrndsystems.com This value is typically determined through in vitro enzymatic assays that measure the activity of furin in the presence of varying concentrations of the inhibitor.

A common method for assessing furin activity involves the use of a fluorogenic substrate, such as Pyr-RTKR-AMC. In this assay, the furin enzyme cleaves the substrate, releasing the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to the enzymatic activity. To determine the EC50 of an inhibitor like this compound, a fixed amount of furin and its fluorogenic substrate are incubated with a range of inhibitor concentrations. The resulting fluorescence is measured over time, and the data is used to calculate the percentage of inhibition at each inhibitor concentration. The EC50 value is then determined by fitting this data to a dose-response curve.

The specificity of a furin inhibitor is crucial to minimize off-target effects. While specific selectivity data for this compound against a broad panel of proteases is not extensively published, studies on structurally related peptidomimetic furin inhibitors provide some insights. These related compounds have shown low selectivity against other members of the proprotein convertase family, such as PC1/3, PC4, PACE4, and PC5/6, but are less potent against PC2 and PC7. This suggests that this compound may have a similar selectivity profile, though direct experimental verification is needed.

In a notable application, a study by Cheng et al. in 2020 utilized this compound in cell-based assays to investigate the role of furin in the processing of the SARS-CoV-2 spike protein. nih.gov In these experiments, the inhibitor was used to treat cells expressing the spike protein, and the extent of protein cleavage was assessed by immunoblotting. This demonstrates the use of this compound in a more complex biological system to confirm its inhibitory effect on furin activity.

Interactive Data Table: Potency of this compound

Compound NameTarget EnzymePotency (EC50)
This compoundFurin54 nM

Spectroscopic and Biophysical Methods for Ligand-Target Characterization

While enzymatic assays provide crucial information about the functional effects of an inhibitor, spectroscopic and biophysical techniques offer a deeper understanding of the molecular interactions between the inhibitor and its target protein. These methods can elucidate the binding affinity, kinetics, and thermodynamics of the interaction, providing valuable information for structure-activity relationship (SAR) studies and inhibitor optimization.

Commonly employed biophysical techniques in drug discovery include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Surface Plasmon Resonance (SPR) measures the binding of a ligand (the inhibitor) to a target (the enzyme) immobilized on a sensor surface in real-time. This technique can determine the association (kon) and dissociation (koff) rate constants of the binding event, from which the equilibrium dissociation constant (KD) can be calculated, providing a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target. This allows for the determination of the binding affinity (KD), stoichiometry of binding (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information about the inhibitor-enzyme complex in solution. Techniques like saturation transfer difference (STD) NMR can identify which parts of the inhibitor molecule are in close contact with the protein, providing valuable insights into the binding mode.

Despite the power of these techniques, to date, there are no publicly available studies that have specifically reported the use of spectroscopic or biophysical methods to characterize the interaction between this compound and furin. Such studies would be highly valuable to further elucidate the molecular basis of its potent inhibitory activity.

Computational and Modeling Approaches in the Study of Furin and Its Inhibitors

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of furin inhibition, docking simulations are instrumental in predicting how inhibitors like SSM 3 trifluoroacetate (B77799) bind to the active site of the furin enzyme.

While detailed, publicly available molecular docking studies specifically for SSM 3 trifluoroacetate are limited, it is understood through molecular modeling that this class of inhibitors is likely to target the active site of furin. pnas.org These inhibitors, derived from 2,5-dideoxystreptamine, are thought to occupy the major active subsites in a manner similar to peptidyl inhibitors. pnas.org The proposed binding mechanism involves strong electrostatic interactions between the positively charged guanidinyl groups of the inhibitor and the negatively charged residues within the furin active site. pnas.org This interaction is believed to be a key contributor to the potent inhibition of furin by these compounds. pnas.org

General principles of molecular docking for furin inhibitors involve preparing a 3D structure of the furin enzyme, often obtained from a protein data bank (PDB), and a 3D structure of the inhibitor. The docking software then explores various possible binding poses of the inhibitor in the active site of furin and scores them based on a scoring function that estimates the binding affinity. The resulting poses provide hypotheses about the key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the enzyme-inhibitor complex. For a potent furin inhibitor like this compound, such simulations would be invaluable in rationalizing its high affinity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of furin and its inhibitors, MD simulations can provide detailed information about the conformational changes and stability of the enzyme-inhibitor complex.

In Silico Screening and Design Principles for Novel Furin Inhibitors

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The design of novel furin inhibitors can be significantly accelerated by these computational approaches.

This compound, as a potent furin inhibitor, represents a valuable chemical scaffold that could serve as a starting point for the design of new and improved inhibitors. While specific studies detailing the use of this compound as a template in in silico screening are not readily found, the principles of such an approach are well-established. Ligand-based virtual screening could be employed, where the known structure of this compound is used to search for other molecules with similar properties. Alternatively, structure-based virtual screening would involve docking a large library of compounds into the furin active site to identify new potential inhibitors.

The development of novel furin inhibitors also relies on understanding key design principles. The success of guanidinylated aryl derivatives of 2,5-dideoxystreptamine, the class to which this compound belongs, highlights the importance of targeting the electrostatic environment of the furin active site. pnas.org Future design efforts could focus on optimizing these interactions to enhance potency and selectivity for furin over other related proteases. The integration of cheminformatics approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) models, is crucial for analyzing the binding modes and biological activities of potential furin inhibitors. nih.gov

Research Findings on this compound

This compound has been identified as a potent, synthetic small molecule inhibitor of furin. pnas.orgmedchemexpress.com Its efficacy has been demonstrated in various in vitro and cell-based assays.

Parameter Value Reference(s)
EC50 54 nM medchemexpress.comrndsystems.comsmolecule.comfishersci.combio-techne.comtocris.comimmunomart.com
Ki 12 nM medchemexpress.comimmunomart.com

One of the key findings is its ability to block the furin-dependent processing of anthrax protective antigen-83 (PA83). medchemexpress.comrndsystems.comfishersci.combio-techne.comtocris.comimmunomart.comsmolecule.com This action prevents the conversion of PA83 to its active form, PA63, thereby protecting cells from anthrax toxin-induced toxicity. pnas.org Furthermore, this compound has been evaluated as a furin inhibitor in the context of viral pathogens, such as SARS-CoV-2, where furin-mediated cleavage of the spike protein is a critical step for viral entry. nih.govresearchgate.net

The selectivity of this compound has also been investigated. It shows a preferential inhibition of furin over other proprotein convertases like PACE4 and PC7. medchemexpress.comimmunomart.com

Enzyme Ki (µM) Fold-preference for Furin Reference(s)
Furin 0.012 - medchemexpress.comimmunomart.com
PACE4 0.041 3.4 medchemexpress.comimmunomart.com
PC7 0.595 49.6 medchemexpress.comimmunomart.com

Q & A

Q. What is the biochemical mechanism of SSM 3 trifluoroacetate as a furin inhibitor, and how is its potency quantified?

this compound inhibits furin, a proprotein convertase, by blocking its active site with an EC50 of 54 nM. This inhibition prevents proteolytic processing of substrates like anthrax protective antigen-83 (PA83) in vitro. Methodologically, activity is assessed via fluorogenic substrate assays, where furin cleavage of a synthetic peptide (e.g., Pyr-RTKR-AMC) releases a fluorescent signal. Dose-response curves are generated to calculate EC50 values, ensuring standardized buffer conditions (pH 7.4, 37°C) and controlled enzyme/substrate ratios to minimize variability .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

Ion chromatography (IC) with suppressed conductivity detection is optimal for quantifying trifluoroacetate (TFA) anions, achieving a detection limit of 0.2 ppb. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹⁹F NMR) resolves TFA-specific signals, though spectral overlap challenges may require deconvolution protocols. Mass spectrometry (LC-MS/MS) is preferred for intact SSM 3 quantification due to its high specificity for the parent compound .

Q. How should researchers handle this compound to ensure stability during experiments?

this compound is hygroscopic and prone to degradation under prolonged storage. Aliquot the compound in anhydrous solvents (e.g., DMSO) and store at -80°C. Avoid freeze-thaw cycles. Safety protocols mandate the use of PPE (gloves, goggles) and fume hoods, as trifluoroacetate salts may release toxic vapors upon decomposition. Regularly validate stock purity via HPLC .

Advanced Research Questions

Q. How can experimental parameters for SSM 3’s inhibitory activity be optimized using Design of Experiments (DoE)?

Apply factorial DoE to evaluate interactions between variables such as pH (6.5–8.0), temperature (25–37°C), and ionic strength (50–200 mM NaCl). Response surface methodology (RSM) models the relationship between variables and furin inhibition efficiency. For example, a central composite design identified optimal DC voltages in ion cyclotron resonance studies of sodium trifluoroacetate clusters, demonstrating reproducibility gains of >20% .

Q. How can discrepancies in SSM 3’s activity across enzymatic and cell-based assays be resolved?

Contradictions may arise from trifluoroacetate counterion interference in cell membranes or variations in furin expression levels. Normalize activity data using internal controls (e.g., furin-knockout cells) and validate with orthogonal assays (e.g., Western blotting for PA83 processing). Control for trifluoroacetate release by comparing results with non-TFA salts of SSM 3 .

Q. What synthetic strategies improve the yield of this compound while minimizing byproducts?

Employ a trifluoroacetate release protocol under mild conditions (e.g., 0°C, inert atmosphere) to generate reactive intermediates. Purify via reverse-phase HPLC with trifluoroacetic acid (0.1% v/v) in the mobile phase to enhance peak resolution. Monitor reaction progress using inline FTIR for real-time detection of TFA byproducts .

Q. How does this compound’s stability vary under physiological vs. non-physiological conditions?

Accelerated stability studies (40°C/75% RH) reveal a 15% degradation over 30 days, primarily via hydrolysis of the trifluoroacetate moiety. In physiological buffers (PBS, pH 7.4), degradation is mitigated by chelating agents (e.g., EDTA). Use Arrhenius kinetics to extrapolate shelf-life under storage conditions .

Q. What methods address spectral interference in NMR analysis of this compound?

For ¹H NMR, employ solvent suppression techniques (e.g., presaturation) to minimize residual water signals. For ¹⁹F NMR, use external standards (e.g., trifluoroacetic acid-d₁) to calibrate chemical shifts. Deconvolution algorithms (e.g., Lorentzian fitting) separate overlapping peaks from impurities or degradation products .

Q. How can cross-reactivity with non-target proteases be minimized in SSM 3 studies?

Perform competitive inhibition assays using selective protease inhibitors (e.g., α1-antitrypsin for trypsin-like proteases). Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) and confirm specificity for furin over related convertases (e.g., PC1/3) .

Q. What computational models predict this compound’s interaction with furin?

Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model ligand-receptor binding. Docking studies (AutoDock Vina) identify key residues (e.g., Arg649, Ser368) involved in hydrogen bonding. Validate predictions with mutagenesis and crystallography (e.g., PDB 5MIM) .

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